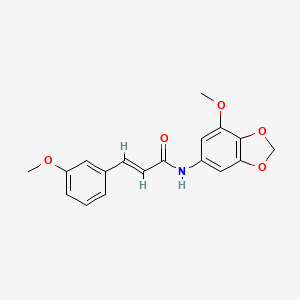

![molecular formula C30H35N5O4 B11049505 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)

8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(2,4-Dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion ist eine komplexe organische Verbindung, die für ihre einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Imidazo[2,1-f]purine, die für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Einsatzmöglichkeiten bekannt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-(2,4-Dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion beinhaltet typischerweise mehrstufige organische Reaktionen

Bildung des Imidazo[2,1-f]purin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Häufige Reagenzien sind Formamide und Aldehyde.

Substitutionsreaktionen: Die 2,4-Dimethoxyphenyl- und 4-Heptylphenyl-Gruppen werden durch Substitutionsreaktionen eingeführt, häufig unter Verwendung halogenierter Vorläufer und palladiumkatalysierter Kupplungsreaktionen.

Abschließende Modifikationen: Die letzten Schritte können Methylierungen und andere Modifikationen beinhalten, um die gewünschten funktionellen Gruppen zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthese-Systemen und strengen Qualitätskontrollmaßnahmen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können auf den Imidazo[2,1-f]purin-Kern abzielen, wodurch möglicherweise seine elektronischen Eigenschaften verändert werden.

Substitution: Die aromatischen Ringe können elektrophile und nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierte Vorläufer mit Palladiumkatalysatoren für Kupplungsreaktionen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation Chinone entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe anbringen können.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenated precursors with palladium catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung wird 8-(2,4-Dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion auf sein Potenzial als bioaktives Molekül untersucht. Es kann Eigenschaften wie Enzyminhibition, Rezeptormodulation oder antimikrobielle Aktivität aufweisen.

Medizin

Die potenziellen therapeutischen Anwendungen der Verbindung sind von großem Interesse. Sie kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf spezifische Krankheiten wie Krebs, Infektionskrankheiten oder neurologische Erkrankungen abzielen.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 8-(2,4-Dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Dazu gehören Enzyme, Rezeptoren oder Nukleinsäuren. Die Struktur der Verbindung ermöglicht es ihr, in aktive Zentren oder Bindungstaschen zu passen, die Aktivität dieser Zielstrukturen zu modulieren und verschiedene biologische Pfade zu beeinflussen.

Wirkmechanismus

The mechanism of action of 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

8-(2,4-Dimethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion: Fehlt die 4-Heptylphenyl-Gruppe, die ihre biologische Aktivität beeinflussen kann.

7-(4-Heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion: Fehlt die 2,4-Dimethoxyphenyl-Gruppe, was ihre chemische Reaktivität beeinflusst.

Einzigartigkeit

Das Vorhandensein sowohl der 2,4-Dimethoxyphenyl- als auch der 4-Heptylphenyl-Gruppe in 8-(2,4-Dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion sorgt für eine einzigartige Kombination von elektronischen und sterischen Eigenschaften. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar und potenziell vielseitiger in ihren Anwendungen.

Eigenschaften

Molekularformel |

C30H35N5O4 |

|---|---|

Molekulargewicht |

529.6 g/mol |

IUPAC-Name |

6-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C30H35N5O4/c1-6-7-8-9-10-11-20-12-14-21(15-13-20)24-19-34-26-27(32(2)30(37)33(3)28(26)36)31-29(34)35(24)23-17-16-22(38-4)18-25(23)39-5/h12-19H,6-11H2,1-5H3 |

InChI-Schlüssel |

QMIJAALMNVLTIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=C(C=C(C=C5)OC)OC)N(C(=O)N(C4=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11049429.png)

![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)

![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)

![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)

![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)

![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)

![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)

![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)

![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)